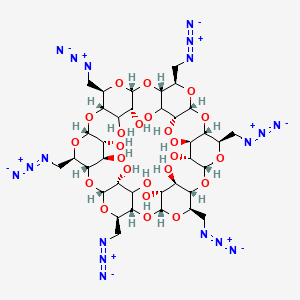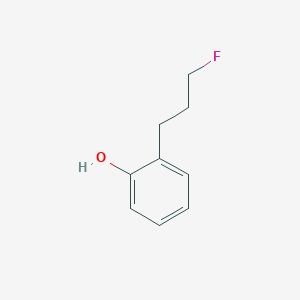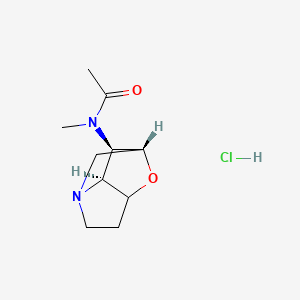
Perazido-alpha-cyclodextrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Perazido-alpha-cyclodextrin is a derivative of alpha-cyclodextrin, a cyclic oligosaccharide composed of six glucopyranose units linked by alpha-1,4-glycosidic bonds . Cyclodextrins are known for their ability to form inclusion complexes with various molecules, enhancing their solubility and stability . This compound is particularly interesting due to its azido functional groups, which can participate in a variety of chemical reactions, making it useful in various scientific and industrial applications.
Métodos De Preparación
One common method is the reaction of alpha-cyclodextrin with sodium azide in the presence of a suitable catalyst . The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the substitution of hydroxyl groups with azido groups. Industrial production methods may involve large-scale batch or continuous processes, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Perazido-alpha-cyclodextrin undergoes various chemical reactions, including:
Substitution Reactions: The azido groups can be substituted with other functional groups through reactions with appropriate reagents.
Cycloaddition Reactions: The azido groups can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include sodium azide, copper catalysts for cycloaddition, and hydrogen gas for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Perazido-alpha-cyclodextrin has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which perazido-alpha-cyclodextrin exerts its effects is primarily through the formation of inclusion complexes with guest molecules. The azido groups can also participate in specific chemical reactions, allowing for the modification of the cyclodextrin or the guest molecule . The molecular targets and pathways involved depend on the specific application and the nature of the guest molecule.
Comparación Con Compuestos Similares
Perazido-alpha-cyclodextrin can be compared with other cyclodextrin derivatives, such as:
Perazido-beta-cyclodextrin: Similar in structure but composed of seven glucopyranose units, offering a larger cavity for guest molecules.
Perazido-gamma-cyclodextrin: Composed of eight glucopyranose units, providing an even larger cavity.
The uniqueness of this compound lies in its specific cavity size and the presence of azido groups, which offer unique reactivity and inclusion properties compared to its beta and gamma counterparts.
Propiedades
Fórmula molecular |
C36H54N18O24 |
|---|---|
Peso molecular |
1122.9 g/mol |
Nombre IUPAC |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,32R,34R,35R,36R,37R,38R,40R,41R,42R)-5,10,15,20,25,30-hexakis(azidomethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol |
InChI |
InChI=1S/C36H54N18O24/c37-49-43-1-7-25-13(55)19(61)31(67-7)74-26-8(2-44-50-38)69-33(21(63)15(26)57)76-28-10(4-46-52-40)71-35(23(65)17(28)59)78-30-12(6-48-54-42)72-36(24(66)18(30)60)77-29-11(5-47-53-41)70-34(22(64)16(29)58)75-27-9(3-45-51-39)68-32(73-25)20(62)14(27)56/h7-36,55-66H,1-6H2/t7-,8-,9-,10-,11-,12-,13-,14-,15?,16?,17-,18?,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-/m1/s1 |
Clave InChI |
NUWOYXPYKDLGFJ-VLVCNOPGSA-N |
SMILES isomérico |
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H](C4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H](C6O)O)O[C@@H]7[C@H](O[C@H](O2)[C@@H](C7O)O)CN=[N+]=[N-])CN=[N+]=[N-])CN=[N+]=[N-])CN=[N+]=[N-])CN=[N+]=[N-])O)O)N=[N+]=[N-] |
SMILES canónico |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CN=[N+]=[N-])CN=[N+]=[N-])CN=[N+]=[N-])CN=[N+]=[N-])CN=[N+]=[N-])O)O)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pentafluorophenyl 4-[5-[4-(Pentyloxy)phenyl]-3-isoxazolyl]benzoate](/img/structure/B13417447.png)

![(1R,2R,3R,11S,12S,14R,26R)-5,6',12,22-tetrahydroxy-6,7'-dimethoxy-7,21,30-trimethylspiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15(23),16(20),21-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-27-one](/img/structure/B13417473.png)

![N-[1-(2,5-Di-O-acetyl-3-bromo-3-deoxy-beta-D-xylofuranosyl)-1,2-dihydro-2-oxo-4-pyrimidinyl]acetamide](/img/structure/B13417479.png)

![Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, ethyl ester](/img/structure/B13417483.png)



![[(2R,3R,4S,5R,6R)-6-[(2S,3S,4R,5R)-2,5-bis(hydroxymethyl)-3,4-bis(3-methylbutanoyloxy)oxolan-2-yl]oxy-2-(hydroxymethyl)-4,5-bis(3-methylbutanoyloxy)oxan-3-yl] 3-methylbutanoate](/img/structure/B13417514.png)


![N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel](/img/structure/B13417534.png)
